A Comprehensive Technical Guide to 6-Hydroxykaempferol 3-beta-rutinoside (CAS 205527-00-0) for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 6-Hydroxykaempferol 3-beta-rutinoside (CAS 205527-00-0) for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Safflower-Derived Flavonoid
6-Hydroxykaempferol 3-beta-rutinoside, a flavonoid glycoside with the Chemical Abstracts Service (CAS) number 205527-00-0, is a natural product of significant interest in the scientific community. Primarily isolated from the florets of Safflower (Carthamus tinctorius), this compound belongs to a class of polyphenols renowned for their diverse biological activities.[1][2] Its chemical structure, characterized by a 6-hydroxykaempferol aglycone linked to a rutinose sugar moiety, underpins its potential as a therapeutic agent and a valuable tool in biomedical research. This guide provides an in-depth exploration of 6-Hydroxykaempferol 3-beta-rutinoside, from sourcing and quality control to its mechanisms of action and practical experimental protocols.
Sourcing and Supplier Qualification: A Critical First Step
The quality and purity of a research compound are paramount to the validity and reproducibility of experimental results. Several suppliers offer 6-Hydroxykaempferol 3-beta-rutinoside, and researchers should conduct due diligence before making a purchase.
Key Supplier Qualification Criteria:
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Purity: Look for suppliers that provide a high-purity product, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).
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Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should include details of the analytical methods used for purity assessment (e.g., HPLC), structural confirmation (e.g., Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS), and residual solvent analysis.
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Structural Confirmation: Reputable suppliers will confirm the structure of the compound using techniques like 1H-NMR and 13C-NMR.[1]
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Consistency: For long-term studies, it is advisable to source the entire batch of the compound from a single supplier to minimize variability.
Reputable Suppliers:
| Supplier | Website | Noted Purity/Remarks |
| BioCrick | [Link] | Purity confirmed by NMR.[1] |
| ChemFaces | Offers the compound as a reference standard. | |
| MedChemExpress | Provides the compound with a stated biological activity as an antioxidant.[2] | |
| AChemBlock | Available through distributors like Sigma-Aldrich. |
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its effective use in experiments.
| Property | Value | Source |
| CAS Number | 205527-00-0 | [1] |
| Molecular Formula | C27H30O16 | [1] |
| Molecular Weight | 610.52 g/mol | [1] |
| Appearance | Typically a yellow powder | General observation for flavonoids |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | [1] |
Stock Solution Preparation and Storage:
Due to its poor water solubility, 6-Hydroxykaempferol 3-beta-rutinoside is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.
Protocol for 10 mM Stock Solution in DMSO:
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Weighing: Accurately weigh the desired amount of 6-Hydroxykaempferol 3-beta-rutinoside powder.
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Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
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Solubilization: Vortex the solution thoroughly. Gentle warming in a water bath (≤ 37°C) or sonication can aid in complete dissolution.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. It is recommended to use freshly prepared solutions for experiments whenever possible.[1]
Analytical Quality Control: Ensuring Compound Integrity
Researchers should independently verify the identity and purity of the supplied compound. HPLC and NMR are the primary methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
Illustrative HPLC Method:
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
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Detection: UV detection at a wavelength where the compound has maximum absorbance (typically around 265 nm and 350 nm for flavonoids).
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Purity Assessment: Purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation. While specific NMR data for 6-Hydroxykaempferol 3-beta-rutinoside is not widely published, the spectra of the closely related kaempferol-3-O-β-D-rutinoside provide a valuable reference for confirming the presence of the kaempferol and rutinose moieties.[1]
Expected 1H-NMR Features (in DMSO-d6):
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Aromatic protons of the kaempferol backbone.
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Anomeric protons of the glucose and rhamnose units of the rutinose sugar.
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A characteristic methyl group signal from the rhamnose unit.
Expected 13C-NMR Features (in DMSO-d6):
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Carbonyl carbon of the C-ring of the kaempferol structure.
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Aromatic carbons of the A and B rings.
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Carbons of the glucose and rhamnose units.
Biological Activities and Mechanism of Action
6-Hydroxykaempferol 3-beta-rutinoside and its analogs exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent.
Antioxidant Activity
Flavonoids are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity of 6-Hydroxykaempferol 3-beta-rutinoside can be evaluated using various in vitro assays.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. 6-Hydroxykaempferol glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. Research on closely related compounds suggests that 6-Hydroxykaempferol 3-beta-rutinoside likely inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in inflammatory cells like macrophages stimulated with lipopolysaccharide (LPS).[4]
Mechanism of Action: Targeting Inflammatory Signaling Pathways
Studies on similar 6-hydroxykaempferol glycosides have revealed that their anti-inflammatory effects are mediated through the inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway is a known target for kaempferol and its glycosides.[4]
Under inflammatory conditions, the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines. 6-Hydroxykaempferol 3-beta-rutinoside is hypothesized to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.
Caption: Proposed anti-inflammatory mechanism of 6-Hydroxykaempferol 3-beta-rutinoside.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activity of 6-Hydroxykaempferol 3-beta-rutinoside.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment than simple chemical assays.[6]
Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10^4 cells/well.
-
Incubation: Incubate the cells for 24 hours to allow for attachment.
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Treatment: Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS). Treat the cells in triplicate with various concentrations of 6-Hydroxykaempferol 3-beta-rutinoside and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.
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Radical Initiation: Add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) to each well to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve for the fluorescence kinetics. The CAA value is calculated as the percentage of inhibition of fluorescence compared to the control (cells treated with DCFH-DA and ABAP only).
In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of 6-Hydroxykaempferol 3-beta-rutinoside to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.[4]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 6-Hydroxykaempferol 3-beta-rutinoside for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite, a stable product of NO, in the supernatant.
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Cytokine Measurement: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant.
-
Cell Viability: Perform an MTT or similar cell viability assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Quantitative Data and Expected Outcomes
While specific IC50 values for 6-Hydroxykaempferol 3-beta-rutinoside are not extensively reported, data from closely related compounds can provide an estimate of its potential potency.
| Compound | Assay | Cell Line/Model | IC50 / Activity | Reference |
| Kaempferol-3-O-rutinoside | Lipase Inhibition | - | 2.9 µM | [7] |
| Kaempferol | DPPH Radical Scavenging | - | ~10 µg/mL | [8] |
| Kaempferol-3-O-rutinoside | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | Significant inhibition | [4] |
| 6-Hydroxykaempferol glycoside (HGG) | Protection against OGD/R-induced apoptosis | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent protection at 0.1, 1, and 10 µM | [5] |
Conclusion and Future Directions
6-Hydroxykaempferol 3-beta-rutinoside is a promising natural compound with demonstrated antioxidant and potential anti-inflammatory activities. This guide provides a comprehensive framework for researchers and drug development professionals to source, handle, and investigate this molecule. Future research should focus on elucidating its precise mechanisms of action, evaluating its efficacy in in vivo models of disease, and exploring its pharmacokinetic and toxicological profiles. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this safflower-derived flavonoid.
References
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BioCrick. 6-Hydroxykaempferol 3-beta-rutinoside | CAS:205527-00-0 | Flavonoids. Available from: [Link]
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NMR spectral data for characterization of Compound 1 (kaempferol 3-O-β-D-rutinoside). Available from: [Link]
-
Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PMC. Available from: [Link]
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Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Available from: [Link]
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Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. PMC. Available from: [Link]
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HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column. SIELC Technologies. Available from: [Link]
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Research Article Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Semantic Scholar. Available from: [Link]
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Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. PMC. Available from: [Link]
- US Patent for Cellular antioxidant activity (caa) assay. Google Patents.
-
Kaempferol 3-O-Rutinoside, a Flavone Derived from Tetrastigma hemsleyanum Diels et Gilg, Reduces Body Temperature through Accelerating the Elimination of IL-6 and TNF-α in a Mouse Fever Model. PMC. Available from: [Link]
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Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Available from: [Link]
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(PDF) Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. ResearchGate. Available from: [Link]
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6,8-DIHYDROXY-KAEMPFEROL-3-O-RUTINOSIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
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The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. Available from: [Link]
-
Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Frontiers. Available from: [Link]
-
Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice. PMC. Available from: [Link]
-
Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways. PubMed. Available from: [Link]
-
An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection. PubMed. Available from: [Link]
-
Antioxidant Role of Kaempferol in Prevention of Hepatocellular Carcinoma. MDPI. Available from: [Link]
-
Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. Available from: [Link]
-
Pretreatment of kaempferol-3-O-rutinoside protects H9c2 cells against LPS-induced inflammation through the AMPK/SIRT1 pathway. Italian Journal of Food Science. Available from: [Link]
-
Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. MDPI. Available from: [Link]
-
HPLC chromatogram of rutinose-containing flavonoid degradation by... ResearchGate. Available from: [Link]
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HPLC‐DAD‐ESI‐MS/MS Characterization of Bioactive Secondary Metabolites from Strelitzia nicolai Leaf Extracts and... SciSpace. Available from: [Link]
-
Enhanced Antioxidant and Anti-Inflammatory Activities of Diospyros lotus Leaf Extract via Enzymatic Conversion of Rutin to Isoquercitrin. MDPI. Available from: [Link]
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